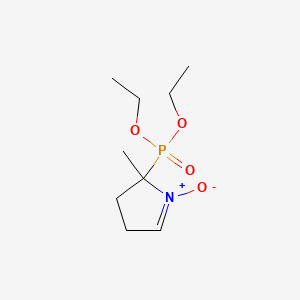

5,5-ジメチル-1-ピロリン-N-オキシド

概要

説明

DEPMPO、または5-ジエチルホスホノ-5-メチル-1-ピロリジンN-オキシドは、電子スピン共鳴(ESR)研究で広く使用されているニトロン系スピントラップです。 これは、さまざまなフリーラジカルを捕捉する能力で知られており、化学および生物学的研究の両方で貴重なツールとなっています .

科学的研究の応用

DEPMPOは、フリーラジカルを捕捉する能力により、科学研究で広く使用されています。主な用途には以下が含まれます。

作用機序

DEPMPOは、スピントラップ機構を通じてフリーラジカルを捕捉することにより、その効果を発揮します。 DEPMPOのニトロン基は、フリーラジカルと反応して安定なニトロキシドスピン付加物を形成し、ESR分光法を使用して検出および分析できます . この機構により、研究者はさまざまな環境におけるフリーラジカルの形成と挙動を研究できます .

類似の化合物:

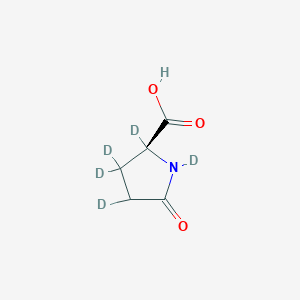

DMPO (5,5-ジメチル-1-ピロリジンN-オキシド): ヒドロキシルラジカルとスーパーオキシドラジカルを捕捉するために一般的に使用される、別のニトロン系スピントラップです.

BMPO (5-tert-ブトキシカルボニル-5-メチル-1-ピロリジンN-オキシド): 安定性と幅広いラジカルを捕捉する能力で知られています.

EMPO (5-エトキシカルボニル-5-メチル-1-ピロリジンN-オキシド): BMPOと似ていますが、反応性と安定性にわずかな違いがあります.

DEPMPOの独自性: DEPMPOは、アルキルペルオキシラジカルを捕捉する高い感度と特異性を持つため、ユニークです。 他のスピントラップと比較してより安定な付加物を形成するため、生体内研究に特に役立ちます .

生化学分析

Biochemical Properties

5-(Diethylphosphono)-5-methyl-1-pyrroline N-Oxide plays a crucial role in biochemical reactions by trapping free radicals. It interacts with enzymes, proteins, and other biomolecules involved in oxidative stress responses. For instance, it has been shown to interact with superoxide radicals, forming stable adducts that can be detected and analyzed using ESR spectroscopy . This interaction is essential for studying the kinetics of radical formation and decay, providing insights into the mechanisms of oxidative damage and protection.

Cellular Effects

The effects of 5-(Diethylphosphono)-5-methyl-1-pyrroline N-Oxide on various cell types and cellular processes are significant. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to reduce oxidative damage in lipopolysaccharide-primed RAW 264.7 macrophage cells by inhibiting inducible nitric oxide synthase expression and increasing anti-inflammatory heme oxygenase-1 expression . These effects highlight the compound’s potential in mitigating oxidative stress and inflammation in cellular systems.

Molecular Mechanism

At the molecular level, 5-(Diethylphosphono)-5-methyl-1-pyrroline N-Oxide exerts its effects through specific binding interactions with biomolecules. It acts as a spin trap, forming stable adducts with free radicals, which can then be detected using ESR spectroscopy . This mechanism involves the formation of a covalent bond between the nitrone group of the compound and the radical species, effectively stabilizing the radical and preventing further damage. Additionally, the compound may influence enzyme activity by either inhibiting or activating specific enzymes involved in oxidative stress responses.

Temporal Effects in Laboratory Settings

The stability and degradation of 5-(Diethylphosphono)-5-methyl-1-pyrroline N-Oxide over time are critical factors in its effectiveness as a spin trap. In laboratory settings, the compound has been shown to maintain its stability under various conditions, allowing for prolonged studies of radical formation and decay

Dosage Effects in Animal Models

The effects of 5-(Diethylphosphono)-5-methyl-1-pyrroline N-Oxide vary with different dosages in animal models. Studies have shown that at lower doses, the compound effectively reduces oxidative damage without causing significant adverse effects . At higher doses, it may induce toxicity or other adverse effects, highlighting the importance of determining optimal dosage levels for therapeutic applications. These findings underscore the need for careful dosage optimization in preclinical studies.

Metabolic Pathways

5-(Diethylphosphono)-5-methyl-1-pyrroline N-Oxide is involved in various metabolic pathways, particularly those related to oxidative stress responses. It interacts with enzymes such as superoxide dismutase and catalase, which play crucial roles in mitigating oxidative damage . The compound’s ability to trap free radicals and form stable adducts also affects metabolic flux and metabolite levels, providing valuable insights into the dynamics of oxidative stress and cellular metabolism.

Transport and Distribution

The transport and distribution of 5-(Diethylphosphono)-5-methyl-1-pyrroline N-Oxide within cells and tissues are essential for its effectiveness as a spin trap. The compound is rapidly taken up by cells and distributed throughout various cellular compartments . It interacts with transporters and binding proteins that facilitate its localization and accumulation in specific tissues, enhancing its ability to trap free radicals and mitigate oxidative damage.

Subcellular Localization

The subcellular localization of 5-(Diethylphosphono)-5-methyl-1-pyrroline N-Oxide is a critical factor in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various biomolecules involved in oxidative stress responses . Additionally, it may be targeted to specific organelles through post-translational modifications or targeting signals, further enhancing its effectiveness in trapping free radicals and protecting cells from oxidative damage.

準備方法

合成経路と反応条件: DEPMPOは、複数段階のプロセスを経て合成されます。 一般的な方法の1つは、リン酸化されたγ-ニトロアルデヒドの還元環化です . このアプローチでは、過酸化による副生成物の形成を防ぎ、精製プロセスを簡素化できます .

工業生産方法: DEPMPOの具体的な工業生産方法は広く文書化されていませんが、合成は通常、保護基の使用や制御された反応条件を含む標準的な有機合成技術を伴い、高収率と高純度を保証します .

化学反応の分析

反応の種類: DEPMPOは主に、フリーラジカルとのスピントラップ反応を起こします。 アルキルペルオキシ、ヒドロキシル、スーパーオキシドなどのラジカルと安定な付加物を形成します .

一般的な試薬と条件:

酸化: DEPMPOは、クロロペルオキシダーゼとシトクロムcの存在下でtert-ブチルヒドロペルオキシドと反応してDEPMPO-OOCH3を形成します.

還元: 特定の還元反応はあまり文書化されていませんが、DEPMPOは適切な条件下で還元を受ける可能性があります。

主な生成物: DEPMPO反応の主な生成物は、DEPMPO-OOCH3やDEPMPO-OOR(Rはメチル、第一級または第二級アルキル基である場合)など、さまざまなラジカルと形成されたスピン付加物です .

類似化合物との比較

DMPO (5,5-dimethyl-1-pyrroline N-oxide): Another nitrone-based spin trap, commonly used for trapping hydroxyl and superoxide radicals.

BMPO (5-tert-butoxycarbonyl-5-methyl-1-pyrroline N-oxide): Known for its stability and ability to trap a wide range of radicals.

EMPO (5-ethoxycarbonyl-5-methyl-1-pyrroline N-oxide): Similar to BMPO, with slight variations in reactivity and stability.

Uniqueness of DEPMPO: DEPMPO is unique due to its high sensitivity and specificity for trapping alkylperoxyl radicals. It forms more stable adducts compared to other spin traps, making it particularly useful for in vivo studies .

特性

IUPAC Name |

2-diethoxyphosphoryl-2-methyl-1-oxido-3,4-dihydropyrrol-1-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18NO4P/c1-4-13-15(12,14-5-2)9(3)7-6-8-10(9)11/h8H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKCDBZSDRSXFIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(C1(CCC=[N+]1[O-])C)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18NO4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

157230-67-6 | |

| Record name | 5-(Diethoxyphosphoryl)-5-methyl-1-pyrroline-N-oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=157230-67-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(Diethylphosphono)-5-methyl-1-pyrroline N-Oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

A: DEPMPO is primarily used as a spin trap in electron paramagnetic resonance (EPR) spectroscopy. [, , ] This technique allows researchers to detect and identify short-lived free radicals by trapping them with DEPMPO to form more stable radical adducts that can be analyzed by EPR. [, , ]

A: DEPMPO acts as a "trap" for free radicals due to its nitrone group, which reacts with unstable radicals to form more stable nitroxide radical adducts. [, , ] These adducts exhibit characteristic EPR spectra that allow researchers to identify the type of radical initially trapped. [, , ]

A: DEPMPO is particularly effective in trapping and detecting oxygen-centered radicals like superoxide and hydroxyl radicals. [, , ] These radicals are implicated in oxidative stress and various pathological conditions, making DEPMPO a valuable tool in studying these processes. [, , ]

A: The molecular formula of DEPMPO is C9H19NO4P, and its molecular weight is 237.23 g/mol. []

A: Both DEPMPO and its radical adducts are characterized using EPR spectroscopy. [, , ] This technique provides information about the hyperfine coupling constants of the unpaired electron with nearby nuclei, allowing researchers to distinguish between different radical adducts. [, , ] NMR spectroscopy can be utilized to analyze the structure of DEPMPO itself. []

A: DEPMPO generally exhibits higher stability than DMPO, especially in aqueous solutions. [, ] This increased stability is particularly relevant for the superoxide adduct (DEPMPO-OOH), which has a significantly longer half-life than the corresponding DMPO adduct (DMPO-OOH). [, ]

A: The stability of DEPMPO adducts can be influenced by factors like pH, temperature, and the presence of reducing agents. [, ] For instance, the presence of reducing agents like glutathione can affect the decay rate of DEPMPO adducts, leading to an underestimation of radical production. []

A: DEPMPO itself is not a catalyst. It functions primarily as a probe to detect and study radical reactions. [, , ]

A: DEPMPO has been used to study: * Superoxide generation during myocardial reperfusion injury [] * Intraphagosomal superoxide production in polymorphonuclear leukocytes [] * Free radical formation in cigarette smoke [] * Respiratory burst in human neutrophil granulocytes exposed to hydrocarbons [] * Hydroxyl radical generation in plant cell walls []

A: Computational methods, including Density Functional Theory (DFT) calculations, have been employed to study: * The geometry and conformational dynamics of DEPMPO and its radical adducts [, ] * The stability of superoxide adducts formed with DEPMPO and its analogs [] * The effect of structural modifications on the spin trapping properties of DEPMPO derivatives []

ANone: Research indicates that modifying the substituents on the pyrroline ring of DEPMPO can significantly affect its properties, such as:

* **Superoxide adduct stability**: Replacing the methyl group at the 5-position with a trifluoromethyl group leads to a spin trap (5-TFDMPO) whose superoxide adduct has an intermediate half-life compared to those formed with DMPO and DEPMPO. This suggests that both steric and electronic effects contribute to the adduct's stability. []* **Stereoselectivity**: Introducing a phenyl group at the 4-position of DEPMPO can influence the stereoselectivity of radical addition, resulting in simplified EPR spectra. []* **Lipophilicity**: Modifying the substituents on the phosphorous atom allows for fine-tuning of DEPMPO's lipophilicity, potentially impacting its membrane permeability and ability to access different cellular compartments. []A: DEPMPO exhibits good stability in both solid and solution forms. [] Aqueous solutions of DEPMPO have been reported to remain stable for extended periods without significant degradation. []

ANone: While the provided literature doesn't detail specific formulations for DEPMPO, researchers often employ strategies like:

* **Use of organic co-solvents**: To enhance solubility in aqueous media, particularly for lipophilic DEPMPO derivatives.* **Buffer selection**: Choosing appropriate buffers to maintain a stable pH and minimize adduct degradation.* **Storage conditions**: Recommending storage of DEPMPO at low temperatures and protected from light to maximize its shelf life.ANone: The provided research focuses primarily on the application of DEPMPO as a tool for free radical detection in various experimental settings. Information regarding its pharmacokinetics, pharmacodynamics, toxicity, or clinical applications is not available in these studies.

A: * Synthesis and Initial Characterization: The initial synthesis and characterization of DEPMPO marked a significant development in spin-trapping technology. [] * Recognition of Enhanced Stability: The discovery of the significantly higher stability of the DEPMPO-OOH adduct compared to DMPO-OOH solidified its importance in superoxide detection. [, ] * Development of Analogs: The synthesis and evaluation of various DEPMPO analogs with modified structures further expanded its applicability in different experimental models. [, , , , ]

ANone: DEPMPO's use spans various disciplines, reflecting its role as a versatile tool for studying free radicals. Some notable examples include:

* **Biochemistry**: Investigating the role of superoxide in enzymatic reactions and cellular signaling pathways. [, ]* **Physiology**: Studying free radical production in various organs and tissues under physiological and pathological conditions. [, , , ]* **Toxicology**: Examining the impact of environmental toxins and xenobiotics on free radical generation in biological systems. []* **Material Science**: Investigating the role of free radicals in material degradation and the development of novel materials with antioxidant properties. []試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(2Z)-2-Penten-2-yl]pyridine](/img/structure/B1146095.png)

![4-[[Carboxymethyl-[2-[carboxymethyl-[[2-methyl-3-oxido-5-(phosphonooxymethyl)pyridin-4-yl]methyl]amino]ethyl]amino]methyl]-2-methyl-5-(phosphonooxymethyl)pyridin-3-olate;manganese(2+)](/img/structure/B1146097.png)

![Tert-butyl N-[(2S,3S,4R)-1,3,4-trihydroxyoctadecan-2-yl]carbamate](/img/structure/B1146108.png)